molecular formula C14H16N2 B045760 3,3'-Dimethylbenzidine CAS No. 119-93-7

3,3'-Dimethylbenzidine

Cat. No. B045760
CAS RN: 119-93-7
M. Wt: 212.29 g/mol
InChI Key: NUIURNJTPRWVAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3'-Dimethylbenzidine and its derivatives involves several chemical reactions, showcasing the compound's versatility in chemical synthesis. Notably, it is synthesized by using 2,6-dimethyl aniline as a starting material through processes including salting, bromination, hydrolysis, and coupling, resulting in a total yield of 46.56% (Huang Bin, 2011).

Molecular Structure Analysis

The molecular structure of 3,3'-Dimethylbenzidine derivatives has been extensively studied, including through X-ray crystallography and quantum chemical calculations. These studies reveal detailed insights into the compound's molecular geometry, electronic properties, and the impact of substituents on its structural characteristics.

Chemical Reactions and Properties

3,3'-Dimethylbenzidine undergoes various chemical reactions, demonstrating a broad range of chemical properties. It shows reactivity in contexts such as cycloaddition reactions, formation of aziridines, and interactions with sulfur nucleophiles. These reactions underline the compound's utility in synthesizing complex molecular structures with potential biological activities.

Physical Properties Analysis

This compound's physical properties, including its solubility and reaction conditions for synthesis, are crucial for its application in industrial and laboratory settings. For instance, its use in workplace air monitoring necessitates the development of sensitive detection methods to ensure safety and compliance with occupational health standards (J. Kowalska & A. Jeżewska, 2016).

Chemical Properties Analysis

The chemical properties of 3,3'-Dimethylbenzidine, particularly its potential as a carcinogen, have been a focal point of research. It is classified in group 2B by the International Agency for Research on Cancer (IARC) and group A3 by the American Conference of Governmental Industrial Hygienists (ACGIH), indicating its carcinogenic potential based on animal studies but undetermined effects in humans. Moreover, the compound's mutagenicity has been confirmed through various tests, including the Ames test and sister chromatid exchange, underscoring the necessity of stringent exposure limits and protective measures in workplaces (E. Bruchajzer & B. Frydrych, 2018).

Safety And Hazards

Acute exposure to high levels of 3,3’-Dimethylbenzidine in humans may irritate the nose and throat . It is a potential occupational carcinogen . The general population may be exposed through contact with dyes or pigments in final consumer products that may contain small residual amounts of 3,3’-Dimethylbenzidine .

Future Directions

3,3’-Dimethylbenzidine-based dyes that are metabolized to 3,3’-Dimethylbenzidine are reasonably anticipated to be human carcinogens . This is based on the fact that 3,3’-Dimethylbenzidine is carcinogenic in male and female rats .

properties

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline
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InChI

InChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3
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InChI Key

NUIURNJTPRWVAP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N
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Molecular Formula

C14H16N2
Record name 3,3'-DIMETHYLBENZIDINE
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Related CAS

41766-75-0 (di-hydrofluoride), 612-82-8 (di-hydrochloride), 7563-59-9 (unspecified hydrochloride)
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DSSTOX Substance ID

DTXSID5024059
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Molecular Weight

212.29 g/mol
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Physical Description

3,3'-dimethylbenzidine appears as white to reddish crystals or crystalline powder or a light tan powder. (NTP, 1992), White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH], COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES., White to reddish crystals or powder., White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]
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Boiling Point

392 °F at 760 mmHg (NTP, 1992), 300 °C, 392 °F, 572 °F
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Flash Point

137 °C, 244 °C, 471 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1,300 mg/L at 25 °C, Soluble in alcohol, ether, dilute acids, Solubility in water, g/100ml at 25 °C: 0.13 (poor), 0.1%
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Density

1 (NTP, 1992), 1.234 g/cu cm, 1.2 g/cm³, 1
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Vapor Pressure

0.000001 [mmHg], 1x10-6 mmHg (est)
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Mechanism of Action

In mice and rats, prenatal exposure to the dye Congo red permanently reduces the number of germ cells in male and female offspring. In the current investigation, nine other dyes structurally related to Congo red were examined for developmental testicular toxicity. In this study, the structural component of the dyes responsible for the prenatal induction of germ cell aplasia was identified. /Investigators/ found that only benzidine-based dyes altered testicular development and caused hypospermatogenesis in mice during adulthood. Dimethyl- and dimethoxybenzidine-based dyes were without effect. Pregnant mice were dosed orally on Days 8-12 of gestation with a benzidine-, dimethylbenzidine-, or a dimethoxybenzidine-based dye and the testes of 45- to 50-day-old male offspring were examined. The testes of postpubertal male offspring exposed to the benzidine-based dyes, Congo red, diamine blue, and Chlorazol Black E, were small and contained some tubules completely devoid of germ cells, but the dimethylbenzidine-based dyes, trypan blue, Evans blue, and benzopurpurin 4B, and the dimethoxybenzidine-based dye, Chicago sky blue, did not alter testicular development in this manner. Azoic diazo component 48, a dimethoxybenzidine congener, and two other diazo dyes, naphthol blue black and Sudan III, were also without effect on the germ cells. Experiments with Chlorazol Black E (CBE) indicate that the period of susceptibility in the male fetus is limited to the period of primordial germ cell migration and division. When CBE was administered on Days 8-10 of gestation it reduced testis weight after puberty by 30%, while treatment after Day 13 did not affect testicular function., It was found that intoxication of animals with aminobiphenyls leads to the activation of such glutathione-dependent enzymes as glutathione-S-transferase and glutathione reductase. This is accompanied by the induction of activities of individual isoforms of the multifunctional family of glutathione-S-transferases. There was a decrease in the glutathione peroxidase activity after intoxication with benzidine derivatives. It was found that the GSH content in rat liver decreased after benzidine intoxication and sharply increased after effects of 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. In all cases studied there was a diminution in the level of diene conjugates. It was supposed that the specificity of the catalytic glutathione redox system reaction is due to structural peculiarities of the aminobiphenyls being injected. Analysis of functional pairs of glutathione-dependent enzymes revealed a certain imbalance in the antioxidant system function after aminobiphenyl poisoning., Dimethoxybenzidine (DMO) and dimethylbenzidine (DM) are used to synthesize dyes such as C.I. Direct Blue 15 and C.I. Acid Red 114, respectively. These commercially used dyes are metabolically degraded to DMO or DM in the intestinal tract of rodents and subsequently DMO and DM are absorbed into the blood stream. Animals were exposed to DMO, DM, or the dyes in the drinking water. Tumors obtained from control and chemical-treated animals were examined for the presence of activated oncogenes by the NIH 3T3 DNA transfection assay. Activated oncogenes were detected in less than 3% (1/38) of the tumors from control animals whereas 68% (34/50) of the tumors from chemical-treated animals contained detectable oncogenes. Activated oncogenes were detected in both malignant (25/36) and benign (9/14) tumors from the chemically treated animals but only in one of 13 malignant tumors from the control animals. The presence of oncogenes in the chemically induced benign tumors suggests that oncogene activation was an early event in those tumors. Southern blot analysis of transfectant DNA showed that the transforming properties of the chemically induced rat tumor DNAs were due to the transfer of an activated H-ras (31/34) or N-ras (3/34) gene. One spontaneous rat tumor DNA was found to contain an activated H-ras gene. Oligonucleotide hybridization analysis indicated that the H-ras oncogenes from chemical-associated tumors contained mutations at codons 12, 13, or 61 whereas the spontaneously activated H-ras gene contained a point mutation at codon 61. These data suggest that activation of cellular ras genes by point mutation is an important step in the induction of tumors, at least in rats, by this class of benzidine-derived dyes. Moreover, in light of common histogenesis of the normal counterparts of many of the chemically induced neoplasms and histological evidence of varied tissue differentiation in some basal cell neoplasms, it is possible that most or all of the chemically induced neoplasms were derived from a common epidermal progenitor stem cell population., In aqueous solution peroxidase catalyzes the conversion of o-tolidine to tolidine blue by hydrogen peroxide. This reaction of practical significance for analytical tests was studied by optical and ESR spectroscopy. For the blue dye formed in aqueous solution a meriquinoidic structure was proposed which is in equilibrium with an instable radical compound. This equilibrium is shifted to higher radical concentrations by ethylene glycol. Naphthene derivatives stabilize the meriquinoidic structure by means of non-covalent interactions resulting in a decrease of the radical concentration. In crosslinked gelatin the dye formation runs analogously, so that this system is suitable for providing evidence for H2O2-forming reactions. Naphthene derivatives substituted by sufficiently long aliphatic groups are diffusion stable in crosslinked gelatin. By interacting with the dye they prevent its rapid chemical decomposition and diffusion into the sample solution. It was shown, furthermore, that by means of such systems with a suitable structure of the layers both substrates and enzymes participating in the reaction may be determined analytically. This does provide a basis for developing new analytical test variants.
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Product Name

3,3'-Dimethylbenzidine

Color/Form

Colorless; in technical grades also brownish flakes, White to reddish crystals or powder [Note: Darkens on exposure to air]

CAS RN

119-93-7
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Record name o-TOLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name O-TOLIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/151
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Benzidine, 3,3'-dimethyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/DD12B128.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

264 to 268 °F (NTP, 1992), 129-131 °C, MP: 264 °F, 131-132 °C, 264 °F
Record name 3,3'-DIMETHYLBENZIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3'-DIMETHYLBENZIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-TOLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name O-TOLIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/151
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name o-Tolidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0618.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

o-tolidine sulfone; 4,4′-methylene-bis-(2,6-diethyl aniline);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dimethylbenzidine
Reactant of Route 2
Reactant of Route 2
3,3'-Dimethylbenzidine
Reactant of Route 3
Reactant of Route 3
3,3'-Dimethylbenzidine
Reactant of Route 4
Reactant of Route 4
3,3'-Dimethylbenzidine
Reactant of Route 5
Reactant of Route 5
3,3'-Dimethylbenzidine
Reactant of Route 6
Reactant of Route 6
3,3'-Dimethylbenzidine

Citations

For This Compound
1,510
Citations
RK Lynn, DW Donielson, AM Ilias, JM Kennish… - Toxicology and Applied …, 1980 - Elsevier
A series of bisazobiphenyl dyes derived from benzidine, 3-3′-dimethylbenzidine or 3,3′-dimethoxybenzidine were studied in the dog and rat. The dyes, which are commercially useful …
Number of citations: 92 www.sciencedirect.com
CE Cerniglia, JP Freeman, W Franklin… - …, 1982 - academic.oup.com
The metabolism of a benzidine-based dye, Direct Black 38, a 3,3'-dimethylbenzidine-based dye, Direct Red 2 and a 3,3'-dimethoxybenzidine-based dye, Direct Blue 15 has been …
Number of citations: 110 academic.oup.com
GJ Schieferstein, Y Shinohara, RR Allen… - Food and chemical …, 1989 - Elsevier
BALB/c mice (120/sex/dose) were given 0, 5, 9, 18, 35, 70 or 140 ppm of 3,3′-dimethylbenzidine dihydrochloride in their drinking-water and killed after 13, 26, 39, 52, 78 or 116 wk. Full …
Number of citations: 13 www.sciencedirect.com
J Kowalska, A Jezewska - Medycyna Pracy, 2016 - go.gale.com
Background: 3, 3'-Dimethylbenzidene (DMB) is a substance classified into the group of carcinogens. The value of maximum admissible concentration for this substance in the workplace …
Number of citations: 2 go.gale.com
DL Morgan, MP Jokinen, JK Haseman… - Journal of the …, 1991 - journals.sagepub.com
3,3'-Dimethylbenzidine dihydrochloride (DMB) was evaluated for toxicity and carcinogenicity because of the potential for human exposure during production and use of bis-azobiphenyl …
Number of citations: 2 journals.sagepub.com
National Toxicology Program - … technical report series, 1991 - pubmed.ncbi.nlm.nih.gov
3,3'-Dimethylbenzidine dihydrochloride is one of five chemicals being evaluated in 2-year carcinogenicity and toxicity studies as part of the NTP's Benzidine Dye Initiative. This Initiative …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
H Liu, H Yu, JP Giesy, T Xu, Y Zhou - Fresenius Environ Bull, 2009 - researchgate.net
Adaptive responses of the livers of goldfish (Carassius auratus) exposed to five concentrations of 3, 3’-dimethyl-benzidine (DMBz)(0.9-9.0 mg/L) for 3, 7 or 14-days (d) relative to …
Number of citations: 9 www.researchgate.net
MS Refat, NM El-Metwally - Chinese Science Bulletin, 2011 - Springer
Charge-transfer (CT) complex of o-toluidine (o-tol) with the π-acceptor tetrachloro-p-benzoquinone (p-chloranil; CHL) has been synthesized and characterized, along with the products …
Number of citations: 12 link.springer.com
GB Pliss, MA Zabezhinsky - Journal of the National Cancer …, 1970 - academic.oup.com
The carcinogenic properties of o-tolidine (OT) were studied in rats by the subcutaneous administration of 20 mg of the compound as an oil suspension or by the implantation of pellets …
Number of citations: 40 academic.oup.com
K Golka, S Kopps, ZW Myslak - Toxicology letters, 2004 - Elsevier
In the past, azo colorants based on benzidine, 3,3′-dichlorobenzidine, 3,3′-dimethylbenzidine (o-tolidine), and 3,3′-dimethoxybenzidine (o-dianisidine) have been synthesized in …
Number of citations: 547 www.sciencedirect.com

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